4-Iodo-1-methyl-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC16550481
Molecular Formula: C8H7IN2
Molecular Weight: 258.06 g/mol
* For research use only. Not for human or veterinary use.
![4-Iodo-1-methyl-1H-benzo[d]imidazole -](/images/structure/VC16550481.png)
Specification
Molecular Formula | C8H7IN2 |
---|---|
Molecular Weight | 258.06 g/mol |
IUPAC Name | 4-iodo-1-methylbenzimidazole |
Standard InChI | InChI=1S/C8H7IN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 |
Standard InChI Key | NOBSLGXTJQUBKZ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC2=C1C=CC=C2I |
Introduction
Structural and Chemical Characteristics
The core structure of 4-iodo-1-methyl-1H-benzo[d]imidazole integrates a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole moiety—with substituents that significantly influence its electronic and steric properties. Key features include:
-
Iodine at the 4-position: The heavy halogen atom introduces pronounced electron-withdrawing effects, enhancing electrophilic reactivity while increasing molecular weight (MW = 298.11 g/mol based on analogous compounds ).
-
Methyl group at the 1-position: This alkyl substituent modulates solubility and steric hindrance, potentially affecting binding interactions in biological systems.
Spectroscopic data for closely related compounds, such as 4-iodo-1-methyl-1H-imidazole (PubChem CID 2773463), reveal characteristic NMR signals: NMR (400 MHz, CDCl) δ 7.35 (s, 1H, H-2), 6.95 (s, 1H, H-5), and 3.65 (s, 3H, N-CH) . For the benzo[d]imidazole variant, additional aromatic protons from the fused benzene ring would appear in the δ 7.0–8.0 ppm range .
Synthetic Methodologies
Direct Iodination of Benzimidazole Precursors
The synthesis of iodinated benzimidazoles often begins with halogenation of preformed heterocycles. A patent by CN102432543A describes a two-step protocol for 4-iodo-1H-imidazole, adaptable to the benzo[d]imidazole series:
-
Diiodination: Reacting imidazole with iodine (1:2.3 molar ratio) in aqueous sodium hydroxide yields 4,5-diiodo-1H-imidazole.
-
Deiodination: Treatment with sodium sulfite selectively removes one iodine atom, affording 4-iodo-1H-imidazole in 65–78% yield .
For 4-iodo-1-methyl-1H-benzo[d]imidazole, this approach would require:
-
Starting with 1-methyl-1H-benzo[d]imidazole.
-
Optimizing reaction conditions (e.g., solvent, temperature) to favor iodination at the 4-position.
Functionalization of Preformed Benzimidazoles
Alternative routes involve post-synthetic modifications. For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have been alkylated using methyl iodide in the presence of sodium hydride, achieving N-methylation at the 1-position . Applying similar conditions to 4-iodo-1H-benzo[d]imidazole could yield the target compound.
Biological Activity and Mechanisms
While no direct studies on 4-iodo-1-methyl-1H-benzo[d]imidazole exist, structurally related benzimidazoles exhibit notable antimicrobial properties. Key findings include:
Antibacterial and Antifungal Effects
Derivatives such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3a) and its methylated analogs demonstrate potent activity against Staphylococcus aureus (MIC = 15.6–125 µg/mL) and Mycobacterium smegmatis (MIC = 7.8–125 µg/mL) . The presence of iodine, a halogen known to enhance membrane permeability, could further potentiate these effects.
Table 1. Antimicrobial Activity of Selected Benzo[d]imidazole Derivatives
Compound | C. albicans ATCC 10231 (MIC, µg/mL) | M. smegmatis ATCC 70084 (MIC, µg/mL) | S. aureus ATCC 25923 (MIC, µg/mL) |
---|---|---|---|
3a | 15.6 | 125 | 125 |
3b (N-methyl) | 125 | 62.5 | 31.3 |
3i | 31.3 | 7.8 | 62.5 |
Molecular Docking Insights
Docking studies on analogous compounds reveal affinity for bacterial targets such as FtsZ (filamenting temperature-sensitive mutant Z) and pyruvate kinases . The iodine atom’s van der Waals interactions may stabilize binding to hydrophobic pockets in these enzymes.
Physicochemical and Pharmacokinetic Properties
-
Solubility: Predicted logP ≈ 2.8 (iodine increases hydrophobicity; methyl group slightly offsets this effect).
-
Stability: Iodine’s electron-withdrawing nature may reduce oxidative degradation compared to non-halogenated analogs.
-
Metabolism: Likely hepatic cytochrome P450-mediated deiodination, as observed in other iodinated heterocycles .
Industrial and Pharmacological Applications
-
Antimicrobial Agents: Given the efficacy of related compounds against MRSA and mycobacteria , 4-iodo-1-methyl-1H-benzo[d]imidazole warrants evaluation in antibiotic development.
-
Radioligands: The iodine-127/131 isotopes could enable use in diagnostic imaging or targeted radiotherapy.
-
Coordination Chemistry: Potential as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.
Challenges and Future Directions
-
Synthetic Optimization: Current methods for iodinated imidazoles suffer from moderate yields (52–78%) ; improving selectivity for the 4-position remains a priority.
-
Toxicity Profiling: Halogenated compounds often exhibit off-target effects; in vitro cytotoxicity assays are essential.
-
Structure-Activity Relationships: Systematic modification of substituents (e.g., varying alkyl groups, halogens) could enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume